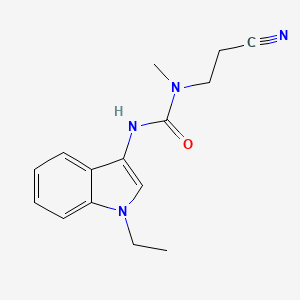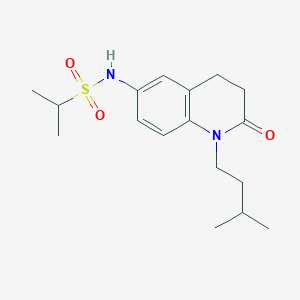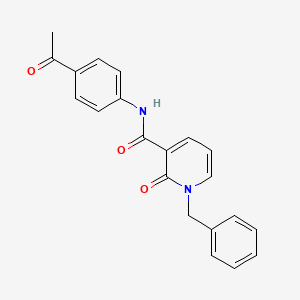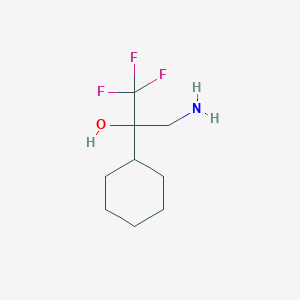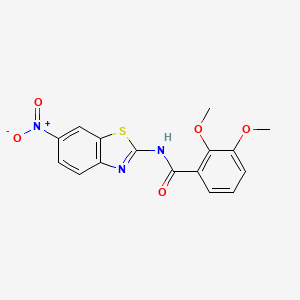![molecular formula C9H8FN3S B2631452 5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine CAS No. 1343928-91-5](/img/structure/B2631452.png)
5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine” is a chemical compound with the empirical formula C8H6FN3S . It can be used as a substrate in the preparation of bithiophene-based azo dyes with possible nonlinear optical (NLO) properties, 4-thiazolidinone derivatives as potent HCV NS5B polymerase inhibitors, and 1,3,4-thiadiazole and phenothiazine hybrids as possible antitubercular agents .
Molecular Structure Analysis
The molecular structure of “5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine” is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine” include a molecular weight of 195.22, and it appears as a solid form .Aplicaciones Científicas De Investigación
Antitumor and Antitubercular Activities
Design and Synthesis of 1,3,4-Thiadiazole Derivatives as Novel Anticancer and Antitubercular Agents A series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, including compounds with 4-fluorophenyl groups, were synthesized and evaluated for their antitumor and antitubercular activities. Notably, certain compounds demonstrated significant in vitro antitumor activities against breast cancer cell lines and normal human cell lines. Additionally, some compounds showed potent antitubercular activity against Mycobacterium smegmatis, indicating potential as therapeutic agents (Sekhar et al., 2019).
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
Quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines insights from crystallographic and QTAIM analysis
This study investigated the noncovalent interactions in a series of adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds with a 4-fluorophenyl group. The research revealed unique structural orientations and noncovalent interactions within these compounds, providing insights into their molecular behavior and potential applications in various scientific fields (El-Emam et al., 2020).
Antimicrobial Activity
Microwave Assisted Synthesis and Antimicrobial Activity of Novel 1,3,4-Thiadiazoles and 1,2,4-Triazoles Derived from 2-(3-Fluorophenyl)-4-methylthiazole-5-carbohydrazide This research involved synthesizing and evaluating the antimicrobial activity of novel 1,3,4-thiadiazoles and 1,2,4-triazoles, including derivatives with 4-fluorophenyl groups. The findings indicated that certain synthesized compounds possess antibacterial and antifungal properties, showcasing their potential as antimicrobial agents (Dengale et al., 2019).
Computational Studies and Biological Activity
Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound The compound 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole was studied for its anticancer and neuroprotective activities. It showed promising results against various cancers and demonstrated a trophic effect in neuronal cell cultures without affecting the viability of normal cells. Furthermore, quantum-chemical calculations were performed to understand its interaction mechanisms, indicating its potential as a therapeutic agent (Rzeski et al., 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds like “5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine” often target specific enzymes or receptors in the body. These targets are usually proteins that play key roles in biochemical pathways .
Mode of Action
The compound may interact with its target by binding to a specific site on the protein. This can cause a change in the protein’s shape or activity, which can affect the biochemical pathway in which the protein is involved .
Biochemical Pathways
The affected pathways will depend on the specific target of the compound. For example, if the compound targets an enzyme involved in inflammation, it could affect the biochemical pathways related to inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will influence its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed in the body, how it is metabolized by the liver, and how it is excreted can all affect the compound’s effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action will depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in inflammation, the result could be a reduction in inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c10-7-3-1-6(2-4-7)5-8-12-9(11)13-14-8/h1-4H,5H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCAMSDLCIXBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NS2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


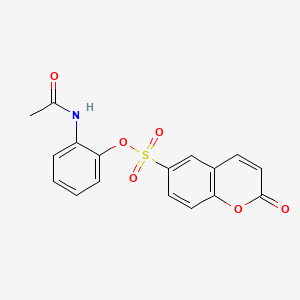
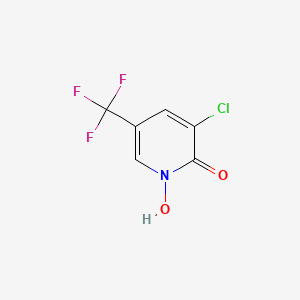
![2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2631378.png)
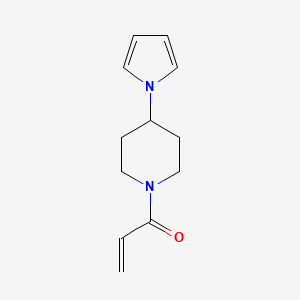

![3-Cyclobutyl-6-[4-(2-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2631381.png)
